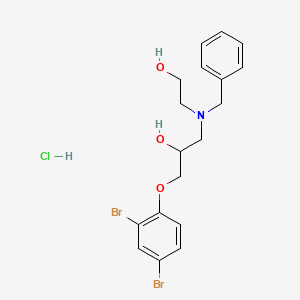

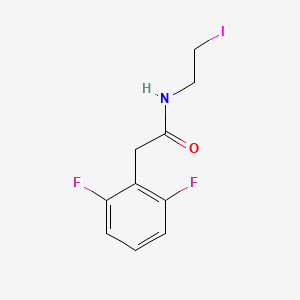

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Selective Protection and Deprotection Strategies

Research has highlighted innovative strategies for the selective protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. For instance, the use of propargyloxycarbonyl chloride and benzyltriethylammonium tetrathiomolybdate offers a novel approach for orthogonal protection, allowing selective deprotection of alcohol groups while leaving amino groups protected. This method is crucial for complex molecule synthesis, enabling stepwise modifications without affecting sensitive functional groups (Ramesh, Bhat, & Chandrasekaran, 2005).

Antimicrobial and Antiradical Activities

Compounds with structural elements similar to "1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride" have been evaluated for their antimicrobial and antioxidant properties. A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed their potential as intermediates for biologically active compounds, showing antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, and antiradical activities, albeit lower than those observed with certain beta blockers (Čižmáriková et al., 2020).

Sustainable Synthesis Using Renewable Resources

Exploring sustainable alternatives to conventional phenolation for enhancing reactivity towards benzoxazine ring formation, phloretic acid derived from renewable sources has been employed. This approach demonstrates the potential for incorporating renewable phenolic functionalities into molecules, offering a pathway towards the synthesis of bio-based materials with applications ranging from coatings to composites (Trejo-Machin et al., 2017).

Uterine Relaxant Activity

The synthesis of novel compounds with potential uterine relaxant activity illustrates the therapeutic applications of structurally related molecules. By modifying specific functional groups, researchers have developed compounds that show significant potential in delaying labor onset in pregnant rats, highlighting the medicinal chemistry applications of such molecules (Viswanathan & Chaudhari, 2006).

properties

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Br2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNZNJKZFUDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Br2ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)

![(Z)-ethyl 2-(2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2958347.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)